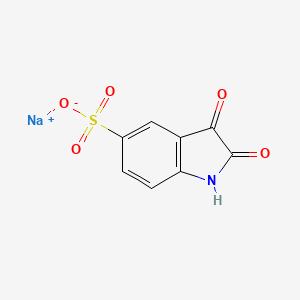
Sodium 2,3-dioxoindoline-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,3-dioxoindoline-5-sulfonate is a chemical compound with the molecular formula C8H4NNaO5S. It is known for its unique structure, which includes an indoline core with sulfonate and dioxo functional groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dioxoindoline-5-sulfonate typically involves the reaction of isatinsulfonic acid sodium salt hydrate with phosphorous oxychloride in tetramethylene sulfone. The mixture is heated at 60°C for three hours under a dry nitrogen atmosphere. After cooling, water is added dropwise to precipitate the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and dried to obtain the desired form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,3-dioxoindoline-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other indoline derivatives.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various indoline derivatives.
Applications De Recherche Scientifique
Sodium 2,3-dioxoindoline-5-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 2,3-dioxoindoline-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate and dioxo groups play a crucial role in its reactivity and biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Indigotindisulfonate sodium:
Sodium sulfinates: These compounds have sulfonate groups and are used in similar applications.
Uniqueness: Sodium 2,3-dioxoindoline-5-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
80789-74-8 |
|---|---|
Formule moléculaire |
C8H5NNaO5S |
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
sodium;2,3-dioxo-1H-indole-5-sulfonate |
InChI |
InChI=1S/C8H5NO5S.Na/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;/h1-3H,(H,9,10,11)(H,12,13,14); |
Clé InChI |
UTPGIWQYDDBRPI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.[Na+] |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2.[Na] |
melting_point |
greater than 572 °F (NTP, 1992) |
Key on ui other cas no. |
80789-74-8 |
Description physique |
5-isatinsulfonic acid, sodium salt is an orange powder. (NTP, 1992) |
Solubilité |
5 to 10 mg/mL at 70.7° F (NTP, 1992) |
Synonymes |
isatin-5-sulfonic acid isatin-5-sulfonic acid, sodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















